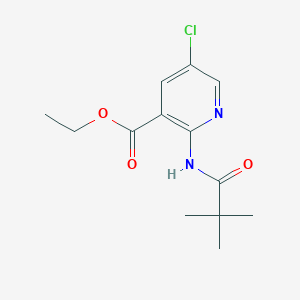
2-Nitro-4-(3-trifluorometilfenil)fenol
Descripción general
Descripción
“2-Nitro-4-(3-trifluoromethylphenyl)phenol” is a chemical compound with the CAS Number: 1261956-77-7 . It has a molecular weight of 283.21 and its IUPAC name is 3-nitro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol . The compound is also known by other names such as 4-Hydroxy-3-nitrobenzotrifluoride .
Synthesis Analysis
The compound is the major product of the solution phase photodecomposition of fluorodifen . It has also been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H . The canonical SMILES structure is C1=CC(=C(C=C1C(F)(F)F)N+[O-])O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has no rotatable bonds .Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores utilizan este compuesto para investigar las vías de fotodegradación de moléculas relacionadas. Comprender estos procesos es crucial para los estudios ambientales y agrícolas .
- Aplicación: Los químicos emplean 2-Nitro-4-(3-trifluorometilfenil)fenol como un bloque de construcción en la síntesis de otros compuestos. Por ejemplo, se ha utilizado para crear éster etílico del ácido 2-metil-2-[2-nitro-4-(trifluorometil)fenoxi]propiónico .
- Aplicación: Los investigadores exploran derivados de este compuesto como posibles candidatos a fármacos. El patrón de sustitución único puede conducir a nuevas propiedades farmacológicas .
- Aplicación: Los científicos investigan el comportamiento del compuesto en varios materiales, como polímeros, recubrimientos o superficies funcionalizadas. Sus propiedades podrían contribuir a materiales avanzados .
- Aplicación: Los investigadores estudian sus vías de degradación, persistencia y posible impacto en los ecosistemas. Este conocimiento informa las evaluaciones de riesgo ambiental .
Estudios de Fotodescomposición:
Química Sintética:
Química Medicinal y Descubrimiento de Fármacos
Ciencia de Materiales
Química Ambiental
Química Analítica
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-(3-trifluoromethylphenyl)phenol is not fully understood. However, it is believed that 2-Nitro-4-(3-trifluoromethylphenyl)phenol interacts with biological molecules, such as DNA and proteins, through hydrogen bonding and hydrophobic interactions. This interaction results in changes in the conformation and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
2-Nitro-4-(3-trifluoromethylphenyl)phenol has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-Nitro-4-(3-trifluoromethylphenyl)phenol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Nitro-4-(3-trifluoromethylphenyl)phenol has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Nitro-4-(3-trifluoromethylphenyl)phenol in lab experiments is its fluorescent properties, which allow for easy detection and quantification. 2-Nitro-4-(3-trifluoromethylphenyl)phenol is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 2-Nitro-4-(3-trifluoromethylphenyl)phenol is its low solubility in water, which may limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the use of 2-Nitro-4-(3-trifluoromethylphenyl)phenol in scientific research. One potential application is in the development of new fluorescent probes for the detection of biomolecules. 2-Nitro-4-(3-trifluoromethylphenyl)phenol could also be used as a photosensitizer in combination with other compounds to enhance the effectiveness of photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-Nitro-4-(3-trifluoromethylphenyl)phenol and its potential applications in various biological systems.
Conclusion:
In conclusion, 2-Nitro-4-(3-trifluoromethylphenyl)phenol is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. The synthesis of 2-Nitro-4-(3-trifluoromethylphenyl)phenol involves the reaction of 3-trifluoromethylphenol with 2-nitrochlorobenzene in the presence of a base. 2-Nitro-4-(3-trifluoromethylphenyl)phenol has been used as a fluorescent probe, photosensitizer, and catalyst for organic reactions. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. 2-Nitro-4-(3-trifluoromethylphenyl)phenol has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Propiedades
IUPAC Name |
2-nitro-4-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJFBHBZPAEWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686304 | |
| Record name | 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-77-7 | |
| Record name | 3-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2-Fluorophenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651361.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-4-yl]acetic acid](/img/structure/B1651362.png)
![Ethyl 1-[(4-bromophenyl)methyl]-6-fluoro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651363.png)




